MRS-1191

Description

Structure

3D Structure

Propriétés

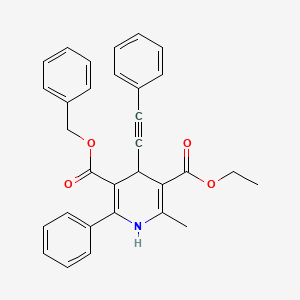

IUPAC Name |

5-O-benzyl 3-O-ethyl 2-methyl-6-phenyl-4-(2-phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H27NO4/c1-3-35-30(33)27-22(2)32-29(25-17-11-6-12-18-25)28(26(27)20-19-23-13-7-4-8-14-23)31(34)36-21-24-15-9-5-10-16-24/h4-18,26,32H,3,21H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFDPHQAOXWJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C#CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327856 |

Source

|

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185222-90-6, 9000-21-9 |

Source

|

| Record name | MRS 1191 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185222906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MRS1191 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furcelleran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037510 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Molecular Mechanism of MRS-1191: A Competitive Antagonist of the A3 Adenosine Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes. This technical guide delineates the mechanism of action of this compound, detailing its competitive binding to the A3AR and the subsequent functional consequences on intracellular signaling pathways. This document provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in the study of purinergic signaling and the therapeutic potential of A3AR modulation.

Introduction

The A3 adenosine receptor, a member of the P1 family of purinergic receptors, is a G protein-coupled receptor (GPCR) that is activated by the endogenous nucleoside adenosine. Upon activation, the A3AR couples to inhibitory G proteins of the Gi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels[1]. This signaling cascade modulates a range of cellular functions, making the A3AR an attractive therapeutic target for conditions such as inflammation, cancer, and ischemia. This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of the A3AR and as a potential lead compound for therapeutic development.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the A3 adenosine receptor[2]. This mode of action is characterized by its ability to bind to the same site as the endogenous agonist, adenosine, and other synthetic agonists, thereby preventing receptor activation. The antagonism is reversible and can be overcome by increasing the concentration of the agonist.

Competitive Binding to the A3 Adenosine Receptor

The competitive nature of this compound has been demonstrated through radioligand binding assays. Saturation binding studies using the A3AR agonist radioligand [¹²⁵I]AB-MECA have shown that this compound competitively inhibits its binding to cloned human brain A3 receptors expressed in HEK-293 cells[2].

The affinity of this compound for the A3AR has been quantified through various binding parameters, as summarized in the table below.

| Parameter | Value | Species/Cell Line | Reference |

| Ki | 31.4 nM | Human A3 Receptor | [3] |

| KB | 92 nM | Human A3 Receptor | [3] |

Table 1: Quantitative Binding Affinity Data for this compound

Functional Antagonism of A3AR Signaling

This compound effectively blocks the downstream signaling cascades initiated by A3AR agonists. This functional antagonism has been demonstrated in key assays that measure the immediate consequences of receptor activation.

-

Inhibition of Adenylyl Cyclase: A3AR activation leads to the Gi-mediated inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cAMP. This compound has been shown to antagonize the agonist-induced inhibition of adenylyl cyclase[3].

-

GTPγS Binding: The activation of a GPCR facilitates the exchange of GDP for GTP on the α-subunit of the associated G protein. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, is a direct measure of G protein activation. This compound has been shown to inhibit agonist-stimulated [³⁵S]GTPγS binding to G-proteins associated with the A3AR[3].

The potency of this compound in functional assays is summarized in the following table.

| Assay | IC50 | Cell Line | Reference |

| CHO cells | 120 nM | CHO cells | [3] |

Table 2: Functional Antagonism Data for this compound

Signaling Pathway

The A3 adenosine receptor primarily signals through the Gi/o family of G proteins. The binding of an agonist to the A3AR induces a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels. This compound, by competitively blocking the agonist binding site, prevents this entire cascade from occurring.

References

- 1. innoprot.com [innoprot.com]

- 2. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

MRS-1191: A Technical Guide to a Selective A3 Adenosine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and highly selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathophysiological processes.[1][2][3][4] Its ability to selectively block the A3AR has made it a valuable pharmacological tool for elucidating the receptor's role in conditions such as inflammation, cancer, cardiac ischemia, and neurodegenerative disorders.[5][6] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Properties of this compound

This compound, with the chemical name 3-Ethyl 5-benzyl 2-methyl-6-phenyl-4-(phenylethynyl)-1,4-dihydropyridine-3,5-dicarboxylate, is a non-purine derivative belonging to the 1,4-dihydropyridine class of compounds.[7] Its chemical structure confers high affinity and remarkable selectivity for the human A3 adenosine receptor.

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified in various binding and functional assays. The following tables summarize key quantitative data for this compound, demonstrating its pharmacological profile.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Preparation | K_i (nM) | Reference |

| A3 | [¹²⁵I]I-AB-MECA | HEK-293 cell membranes | 31.4 | [1] |

| A1 | - | - | >1300-fold selectivity vs A3 | [2] |

| A2A | - | - | >1300-fold selectivity vs A3 | [2] |

Table 2: Functional Antagonism of this compound

| Assay | Cell Line | Agonist | Parameter | Value (nM) | Reference |

| Adenylate Cyclase Inhibition | CHO cells | - | IC₅₀ | 120 | [1][3][4] |

| Adenylate Cyclase Inhibition | - | - | K_B | 92 | [1][3] |

| Cardioprotection Assay | Chick ventricular myocytes | Cl-IB-MECA | IC₅₀ | ~10 | [2] |

Table 3: Species-Specific Affinity of this compound

| Species | Receptor Subtype | K_i (µM) | Selectivity (vs. A1) | Reference |

| Rat | A3 | 1.42 | 28-fold | [2] |

A3 Adenosine Receptor Signaling Pathway

The A3 adenosine receptor is primarily coupled to inhibitory G proteins (Gi/o) and, in some cellular contexts, to Gq proteins.[6][8][9] Antagonism of this receptor by this compound blocks the downstream signaling cascades initiated by endogenous adenosine or synthetic agonists.

Experimental Protocols

The characterization of this compound as a selective A3AR antagonist involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor. It involves the competition between unlabeled this compound and a radiolabeled ligand for binding to the receptor.

Materials:

-

HEK-293 cell membranes expressing the human A3 adenosine receptor.

-

Radioligand: [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide ([¹²⁵I]I-AB-MECA).

-

Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase.

-

This compound stock solution in DMSO.

-

Non-specific binding control: 10 µM of a non-radiolabeled A3AR agonist (e.g., Cl-IB-MECA).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 25 µL of the appropriate this compound dilution (or vehicle for total binding, or non-specific control), and 25 µL of cell membrane suspension (typically 20-50 µg of protein).

-

Initiate the binding reaction by adding 25 µL of [¹²⁵I]I-AB-MECA (at a concentration near its Kd, e.g., 0.5 nM).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase, a key downstream effect of A3AR activation.

Materials:

-

CHO cells stably expressing the human A3 adenosine receptor.

-

A3AR agonist (e.g., IB-MECA).

-

Forskolin (to stimulate adenylyl cyclase).

-

This compound stock solution in DMSO.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., LANCE cAMP kit or a competitive immunoassay).

Procedure:

-

Seed the CHO-A3AR cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 15-30 minutes at 37°C.

-

Add a fixed concentration of the A3AR agonist (e.g., IB-MECA at its EC₈₀ concentration) in the presence of forskolin (e.g., 1-10 µM).

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method (e.g., fluorescence, luminescence).

-

Generate a dose-response curve for this compound's ability to reverse the agonist-induced decrease in cAMP.

-

Calculate the IC₅₀ value for this compound. The KB value can be calculated using the Schild equation for competitive antagonism.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the A3AR. An antagonist like this compound will inhibit agonist-stimulated [³⁵S]GTPγS binding.

Materials:

-

Cell membranes expressing the A3 adenosine receptor.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP.

-

A3AR agonist (e.g., Cl-IB-MECA).

-

This compound stock solution in DMSO.

-

Assay buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl₂.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes (20-50 µg protein) with varying concentrations of this compound and a fixed concentration of GDP (e.g., 10 µM) in the assay buffer.

-

Add a fixed concentration of the A3AR agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

Incubate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the bound radioactivity using a scintillation counter.

-

Determine the ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding and calculate its IC₅₀.

Visualizations

Experimental Workflow for Antagonist Characterization

The following diagram illustrates a typical workflow for characterizing a novel A3 adenosine receptor antagonist like this compound.

Selectivity Profile of this compound

This diagram visually represents the high selectivity of this compound for the A3 adenosine receptor compared to other subtypes.

Conclusion

This compound stands out as a critical tool for researchers in the field of purinergic signaling. Its high potency and selectivity for the A3 adenosine receptor enable precise investigation of this receptor's function in health and disease. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists and drug development professionals working with this compound, facilitating further exploration of the therapeutic potential of A3AR antagonism.

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. revvity.com [revvity.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. innoprot.com [innoprot.com]

- 7. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species [research.unipd.it]

- 8. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [35S]GTPγS Binding in G Protein-Coupled Receptor Assays | Springer Nature Experiments [experiments.springernature.com]

The Intricate Dance of Structure and Activity: A Technical Guide to Dihydropyridine A3 Adenosine Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

The A3 adenosine receptor (A3AR), a G protein-coupled receptor, has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, asthma, glaucoma, and stroke.[1] The development of potent and selective antagonists for this receptor is a key focus of medicinal chemistry. Among the various chemical scaffolds explored, 1,4-dihydropyridines (DHPs) and their oxidized pyridine analogues have proven to be a particularly fruitful area of investigation, yielding antagonists with nanomolar affinity and high selectivity.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of dihydropyridine-based A3AR antagonists, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Core Structural Insights and a Logical Approach to SAR

The journey to potent and selective dihydropyridine A3AR antagonists follows a logical progression of chemical modifications around a central scaffold. The key pharmacophoric elements include the dihydropyridine or pyridine core, ester or related functional groups at the 3- and 5-positions, a phenyl group at the 6-position, and various substituents at the 4-position. Understanding the impact of modifications at each of these positions is crucial for rational drug design.

Caption: Logical flow of SAR for dihydropyridine A3AR antagonists.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki values) of representative dihydropyridine and pyridine derivatives at the human A3 adenosine receptor (hA3AR). Selectivity is assessed by comparing affinities at rat A1 (rA1) and A2A (rA2A) adenosine receptors.

Table 1: SAR of 4-Substituted 1,4-Dihydropyridine Derivatives

| Compound (MRS No.) | 4-Substituent | 3,5-Esters | 6-Substituent | hA3 Ki (nM) | rA1 Ki (nM) | rA2A Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |

| MRS 1097 | 2-Phenyl-(E)-vinyl | Diethyl | Phenyl | 55 | 3000 | 2400 | 55 | 44 |

| - | Phenylethynyl | Diethyl | Phenyl | Submicromolar | - | - | - | - |

| - | 4-Nitrophenylethynyl | Diethyl | Phenyl | No enhancement | - | - | - | - |

Data compiled from multiple sources.[4][5]

Table 2: SAR of 3,5-Diacyl-6-phenylpyridine Derivatives

| Compound No. | 2,4-Substituents | 3-Acyl Group | 5-Acyl Group | 6-Substituent | hA3 Ki (nM) | rA1 Ki (nM) | rA2A Ki (nM) | Selectivity (A1/A3) | Selectivity (A2A/A3) |

| 38 | Diethyl | Ethylsulfanylcarbonyl | Ethyl ester | Phenyl | 20 | >10000 | >10000 | >500 | >500 |

| 39b | Ethyl, Propyl | Ethyl ester | Ethyl ester | Phenyl | 18.9 | >10000 | >10000 | >529 | >529 |

| 44 | Diethyl | Ethyl ester | Ethyl ester | 3-Chlorophenyl | 7.94 | >10000 | >10000 | >1259 | >1259 |

Data compiled from multiple sources.[2][3]

Key SAR Observations:

-

Dihydropyridine Core: The 1,4-dihydropyridine scaffold is a viable starting point, but oxidation to the corresponding pyridine often maintains or enhances A3AR affinity.[6]

-

Position 4: This position is critical for selectivity. Large, hydrophobic groups like trans-β-styryl or phenylethynyl at the 4-position significantly increase A3AR affinity and selectivity, while also abolishing the L-type calcium channel activity often associated with DHPs.[4][5]

-

Positions 3 and 5: Ester groups are generally favored. For pyridine derivatives, a thioester at the 3-position can be more favorable for A3AR affinity than an ester.[2][3] For 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines, benzyl esters with electron-withdrawing groups at the 5-position can lead to nanomolar Ki values and selectivity as high as 37,000-fold.[5]

-

Position 6: A phenyl group is a common and favorable feature. Substitution on this phenyl ring, such as a 3-chloro group, can further enhance potency.[2][3]

-

Positions 2 and 4 (Pyridine Ring): For pyridine derivatives, ethyl groups are favored over methyl groups at these positions.[2][3]

A3AR Signaling Pathway

The A3 adenosine receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). Antagonists block this pathway by preventing agonist binding.

Caption: A3AR antagonist mechanism of action via the Gi/o pathway.

Experimental Protocols

The characterization of novel dihydropyridine A3AR antagonists relies on a standardized set of in vitro assays.

Radioligand Binding Assays

These assays determine the affinity of a test compound for the receptor by measuring its ability to displace a radiolabeled ligand.

Protocol Outline:

-

Membrane Preparation:

-

HEK-293 or CHO cells stably expressing the human A3AR are harvested.

-

Cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer.

-

-

Binding Reaction:

-

In a 96-well plate, incubate cell membranes with a fixed concentration of a radioligand, such as the A3AR-selective agonist [¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)-5′-N-methylcarbamoyladenosine), and varying concentrations of the test compound.[2][5][6]

-

Total binding is measured in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., 100 µM NECA).[7]

-

Incubate for a defined period (e.g., 2 hours) at a specific temperature (e.g., room temperature) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter, separating the membrane-bound radioligand from the unbound.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified using a gamma counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis.

-

The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Functional Assays: cAMP Accumulation

Functional assays assess whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the downstream signaling pathway.

Protocol Outline:

-

Cell Culture:

-

CHO or HEK-293 cells expressing the hA3AR are cultured to an appropriate density in multi-well plates.[8]

-

-

Assay Procedure:

-

Cells are pre-incubated with the test antagonist at various concentrations for a short period (e.g., 20 minutes).[9]

-

Adenylyl cyclase is then stimulated with forskolin.

-

Simultaneously, an A3AR agonist (e.g., Cl-IB-MECA) is added to inhibit the forskolin-stimulated cAMP production.[8]

-

The incubation continues for a defined time (e.g., 15-30 minutes).[9][10]

-

-

cAMP Measurement:

-

Data Analysis:

-

The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified.

-

The antagonist's potency is typically expressed as a KB or IC50 value.

-

Caption: General workflow for the discovery of A3AR antagonists.

Conclusion

The 1,4-dihydropyridine and related pyridine scaffolds represent a robust platform for the design of potent and highly selective A3 adenosine receptor antagonists. A systematic exploration of the structure-activity relationships has revealed the critical importance of bulky, hydrophobic substituents at the 4-position for achieving high affinity and selectivity. Furthermore, fine-tuning of the ester groups at the 3- and 5-positions, as well as substitution on the 6-phenyl ring, provides avenues for further optimization. The experimental protocols outlined herein provide a standardized framework for the characterization of novel compounds, ensuring reliable and reproducible data to guide the drug discovery process. This comprehensive understanding of the SAR for dihydropyridine A3AR antagonists is invaluable for the continued development of novel therapeutics targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-activity relationships and molecular modeling of 3, 5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-Phenyl-1,4-dihydropyridine Derivatives as Potent and Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of 4-(phenylethynyl)-6-phenyl-1,4-dihydropyridines as highly selective A3 adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, CoMFA Analysis, and Receptor Docking of 3,5-Diacyl-2,4-Dialkylpyridine Derivatives as Selective A3 Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

MRS-1191: A Technical Guide for its Application as a Chemical Probe for the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS-1191, a potent and selective antagonist for the A3 adenosine receptor (A3AR). A3ARs are G-protein coupled receptors implicated in a variety of physiological and pathophysiological processes, making them an attractive target for therapeutic intervention. This compound serves as a critical chemical probe for elucidating the biological functions of A3AR and for the development of novel therapeutics. This document details the pharmacological properties of this compound, including its binding affinity and functional potency, and provides in-depth experimental protocols for its use in key in vitro assays. Furthermore, it visualizes the intricate A3AR signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and application in research.

Introduction to this compound

This compound is a non-xanthine derivative belonging to the 1,4-dihydropyridine class of compounds. It is characterized as a potent and selective competitive antagonist of the human A3 adenosine receptor.[1] Its selectivity for A3AR over other adenosine receptor subtypes (A1, A2A, and A2B) makes it an invaluable tool for studying A3AR-mediated signaling and physiology. This guide will delve into the quantitative pharmacology of this compound, detail its use in common experimental paradigms, and illustrate the cellular pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional potency of this compound for human adenosine receptors. This data has been compiled from various in vitro studies to provide a comparative overview.

Table 1: Binding Affinity of this compound at Human Adenosine Receptors

| Receptor Subtype | Radioligand | Cell Line | K_i (nM) |

| A3AR | [¹²⁵I]AB-MECA | HEK-293 | 31.4[1] |

| A1AR | >1300-fold selectivity vs. A3AR | ||

| A2AAR | >1300-fold selectivity vs. A3AR |

Table 2: Functional Antagonism of this compound at the Human A3AR

| Assay Type | Agonist | Cell Line | K_B (nM) | IC_50 (nM) |

| Adenylyl Cyclase Inhibition | IB-MECA | HEK-293 | 92 | - |

| [³⁵S]GTPγS Binding | IB-MECA | HEK-293 | - | - |

| - | - | CHO | - | 120[1][2][3] |

A3AR Signaling Pathways

Activation of the A3AR, a Gi/o-coupled receptor, initiates a cascade of intracellular signaling events. This compound, as an antagonist, blocks these agonist-induced pathways. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, A3AR activation can stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[4][6]

Caption: A3AR Signaling Pathways Modulated by this compound.

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human A3AR using competitive binding with a radiolabeled agonist.

Caption: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human A3AR.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 8.0) and determine protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 100-200 µL:

-

Cell membranes (10-20 µg of protein).

-

[¹²⁵I]AB-MECA (a selective A3AR agonist radioligand) at a concentration near its K_d value.

-

Varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

For total binding, add vehicle instead of this compound.

-

For non-specific binding, add a high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).

-

-

Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Adenylyl Cyclase Inhibition Assay

This functional assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.

Caption: Adenylyl Cyclase Inhibition Assay Workflow.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Procedure:

-

In a final volume of 100 µL, combine:

-

Cell membranes (20-50 µg of protein).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM ATP, 1 mM EDTA, and an ATP regenerating system).

-

Varying concentrations of this compound.

-

A fixed concentration of an A3AR agonist (e.g., IB-MECA) to inhibit adenylyl cyclase.

-

Forskolin (1-10 µM) to stimulate adenylyl cyclase activity.

-

-

Pre-incubate the membranes with this compound for 10-15 minutes at 30°C.

-

Initiate the reaction by adding ATP and incubate for a further 10-15 minutes at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.

-

-

cAMP Quantification:

-

Centrifuge the samples to pellet the protein.

-

Measure the cAMP concentration in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).

-

-

Data Analysis:

-

Construct concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the K_B value for this compound, which represents its equilibrium dissociation constant as an antagonist in this functional assay.

-

[³⁵S]GTPγS Binding Assay

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Binding Assay:

-

In a final volume of 100-200 µL, combine:

-

Cell membranes (5-20 µg of protein).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

GDP (e.g., 10 µM) to ensure binding of [³⁵S]GTPγS is agonist-dependent.

-

[³⁵S]GTPγS (0.05-0.1 nM).

-

Varying concentrations of this compound.

-

A fixed concentration of an A3AR agonist (e.g., IB-MECA).

-

For basal binding, add vehicle instead of agonist.

-

For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

Incubate the mixture at 30°C for 60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding.

-

Plot the percentage of agonist-stimulated binding against the logarithm of the this compound concentration to determine its inhibitory effect and calculate the IC₅₀ value.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the human A3 adenosine receptor. Its utility as a chemical probe is underscored by the wealth of available pharmacological data and its successful application in a variety of in vitro assays. This technical guide provides researchers with the essential information and detailed protocols necessary to effectively utilize this compound in their investigations of A3AR biology and its role in health and disease. The provided visualizations of signaling pathways and experimental workflows are intended to further aid in the conceptual understanding and practical application of this important research tool.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of mitogen protein kinase cascade in agonist-mediated human A(3) adenosine receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: P2Y1 Receptor Antagonism and its Impact on Intracellular Calcium Mobilization

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Topic Clarification: This guide was initially requested to focus on the compound MRS-1191 as a P2Y1 receptor antagonist. However, extensive literature review has conclusively identified this compound as a selective antagonist of the A3 adenosine receptor, not the P2Y1 receptor.[1][2][3][4][5] Its primary mechanism of action involves the modulation of adenylyl cyclase activity rather than the direct Gq-coupled pathway leading to intracellular calcium release characteristic of P2Y1 receptor activation.[2]

Therefore, to fulfill the core requirement of elucidating the effects of P2Y1 receptor antagonism on intracellular calcium mobilization, this guide will focus on the well-characterized and highly potent P2Y1 receptor antagonist, MRS2500 .[6] The principles and methodologies described herein are broadly applicable to the study of other P2Y1 receptor antagonists.

Introduction to P2Y1 Receptor Signaling and Intracellular Calcium

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation and neurotransmission.[6][7] It is activated by the endogenous ligand adenosine diphosphate (ADP).[8][9][10][11][12] Upon activation, the P2Y1 receptor couples to the Gq class of G proteins, initiating a signaling cascade that results in a rapid increase in intracellular calcium concentration ([Ca²⁺]i).

This elevation in [Ca²⁺]i is a critical second messenger, triggering a multitude of cellular responses. The mobilization of intracellular calcium is a key event in P2Y1-mediated signal transduction.

The P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor by ADP initiates a well-defined signaling pathway leading to the release of intracellular calcium stores:

-

Agonist Binding: ADP binds to the extracellular domain of the P2Y1 receptor.

-

Gq Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 Receptor Activation: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated calcium channel on the membrane of the endoplasmic reticulum (ER).

-

Calcium Release: The binding of IP3 to its receptor opens the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytoplasm, leading to a sharp increase in [Ca²⁺]i.

This signaling cascade is a primary mechanism by which P2Y1 receptor activation translates an extracellular signal into an intracellular response.

Signaling Pathway Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Cross-Species A3 Adenosine-Receptor Antagonist MRS 1292 Inhibits Adenosine-Triggered Human Nonpigmented Ciliary Epithelial Cell Fluid Release and Reduces Mouse Intraocular Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ADP-induced platelet aggregation and inhibition of adenylyl cyclase activity stimulated by prostaglandins: signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ADP induces partial platelet aggregation without shape change and potentiates collagen-induced aggregation in the absence of Galphaq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Historical perspective on ADP-induced platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADP-induced platelet aggregation as a function of age in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

MRS-1191: Detailed Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), a G protein-coupled receptor belonging to the P1 purinergic receptor family. The A3AR is implicated in a variety of physiological and pathophysiological processes, including inflammation, cancer, and cardiac function. Its expression is often upregulated in tumor and inflammatory cells, making it a promising therapeutic target. This compound serves as a crucial tool for investigating the role of the A3AR in these processes and for the development of novel therapeutics.

These application notes provide detailed protocols for utilizing this compound in common cell-based assays to characterize its antagonistic properties and to elucidate the downstream signaling pathways of the A3 adenosine receptor.

Mechanism of Action

This compound acts as a competitive antagonist at the A3 adenosine receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, adenosine, and other synthetic agonists, thereby inhibiting the intracellular signaling cascades initiated by A3AR activation. The A3AR primarily couples to the Gi family of G proteins. Activation of A3AR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can stimulate phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 pathways, as well as the PI3K/Akt signaling cascade. This compound effectively blocks these downstream effects by preventing the initial receptor activation.

Signaling Pathway

Caption: A3 Adenosine Receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various cell-based functional assays.

| Parameter | Cell Line | Receptor | Agonist | Value | Reference |

| Ki | HEK-293 | Human A3 | [125I]AB-MECA | 31.4 nM | [1] |

| KB | CHO | Human A3 | NECA | 92 nM | [1] |

| IC50 | CHO | Human A3 | NECA | 120 nM | [1] |

| IC50 | U-937 | Human A3 | Cl-IB-MECA | 0.3 µM (for MRS-1220, a related antagonist) | [2] |

Experimental Protocols

Cell Culture and Membrane Preparation

A critical prerequisite for many A3AR functional assays is the proper culture of cells expressing the receptor and the subsequent preparation of cell membranes.

1. Cell Culture:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells stably transfected with the human A3 adenosine receptor are commonly used. Human macrophage-like U-937 cells endogenously express the A3AR.

-

Culture Medium: For CHO and HEK-293 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. For U-937 cells, use RPMI-1640 medium with the same supplements.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

2. Membrane Preparation:

-

Grow cells to 80-90% confluency in culture flasks.

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Scrape the cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration using a standard method like the Bradford or BCA assay.

-

Store the membrane preparations at -80°C until use.

Adenylyl Cyclase Inhibition Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of adenylyl cyclase activity.

Materials:

-

Cell membranes from A3AR-expressing cells

-

This compound

-

A3AR agonist (e.g., NECA, Cl-IB-MECA)

-

Forskolin (to stimulate adenylyl cyclase)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 1 mM ATP, and an ATP regenerating system)

-

cAMP detection kit (e.g., ELISA or radioimmunoassay)

Protocol:

-

Pre-incubate the cell membranes (10-20 µg protein) with varying concentrations of this compound for 15-30 minutes at 30°C in the assay buffer.

-

Add a fixed concentration of the A3AR agonist (typically at its EC80 concentration) and forskolin (e.g., 10 µM) to the reaction mixture.

-

Incubate for 10-15 minutes at 30°C.

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).

-

Measure the amount of cAMP produced using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced response, can be determined using non-linear regression analysis.

[35S]GTPγS Binding Assay

This assay measures the functional coupling of the A3AR to its G protein by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, upon receptor activation.

Materials:

-

Cell membranes from A3AR-expressing cells

-

This compound

-

A3AR agonist (e.g., NECA)

-

[35S]GTPγS (radiolabeled)

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

Protocol:

-

In a 96-well plate, add cell membranes (5-10 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound.

-

Add a fixed concentration of the A3AR agonist.

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60-90 minutes at 30°C with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of unlabeled GTPγS). Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the logarithm of the this compound concentration to calculate the IC50 value.

TNF-α Release Assay

This assay is used to assess the effect of this compound on the A3AR-mediated modulation of inflammatory responses in immune cells.

Materials:

-

U-937 cells

-

This compound

-

A3AR agonist (e.g., Cl-IB-MECA)

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

TNF-α ELISA kit

Protocol:

-

Seed U-937 cells in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells/well and differentiate them into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) (e.g., 10-100 ng/mL) for 24-48 hours.

-

Remove the PMA-containing medium and replace it with fresh serum-free medium.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Add the A3AR agonist to the wells. In some experimental setups, an inflammatory stimulus like LPS is used to induce TNF-α release, and the modulatory effect of the A3AR is investigated.

-

Incubate the cells for 4-24 hours at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit following the manufacturer's protocol.

-

Data Analysis: Plot the TNF-α concentration against the antagonist concentration to determine the effect of this compound on TNF-α release.

Experimental Workflow

Caption: General experimental workflow for cell-based assays using this compound.

References

Application Notes and Protocols for MRS-1191 in Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and highly selective antagonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2][3] Its high affinity and selectivity make it an invaluable tool for researchers studying the A3AR. These application notes provide detailed protocols for the use of this compound in radioligand binding assays to determine its binding affinity and characterize its interaction with the human A3AR.

Mechanism of Action

This compound acts as a competitive antagonist at the A3AR.[1][4] This means it binds to the same site as the endogenous agonist, adenosine, and other agonists, but does not activate the receptor. By doing so, it blocks the downstream signaling cascade initiated by agonist binding. The primary signaling pathway for the A3AR involves coupling to Gi proteins, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of other signaling pathways such as the stimulation of [³⁵S]guanosine 5'-O-(3-thiotriphosphate) ([³⁵S]GTP-γ-S) binding.[1][5]

Quantitative Data Summary

The binding affinity of this compound for the A3AR has been determined in various studies. The following table summarizes key quantitative data, providing a comparative overview of its potency and selectivity.

| Parameter | Value | Species/Cell Line | Radioligand | Reference |

| Ki | 31.4 nM | Human A3AR (HEK-293 cells) | [¹²⁵I]AB-MECA | [1][5] |

| KB | 92 nM | Human A3AR (functional assay) | - | [1][5] |

| IC50 | 120 nM | CHO cells expressing human A3AR | - | [1][2] |

| Selectivity | >1300-fold vs. human A1 receptor | Human | - | [3][5] |

| Selectivity | 28-fold vs. rat A1 receptor | Rat | - | [3] |

Note: Ki (inhibitor constant) represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. KB is the dissociation constant of a competitive antagonist determined by functional assays. IC50 is the concentration of an inhibitor that reduces the specific binding of a radioligand by 50%.

Experimental Protocols

Membrane Preparation from HEK-293 Cells Stably Expressing Human A3AR

This protocol describes the preparation of cell membranes enriched with the A3AR, suitable for use in radioligand binding assays.

Materials:

-

HEK-293 cells stably transfected with the human A3AR

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors, ice-cold

-

Sucrose Buffer: Lysis buffer containing 10% sucrose

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

-

BCA Protein Assay Kit

Procedure:

-

Culture HEK-293 cells expressing the human A3AR to confluency.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer with 20 strokes.

-

Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.

-

Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in fresh Lysis Buffer.

-

Repeat the centrifugation step (step 6).

-

Resuspend the final pellet in Sucrose Buffer.

-

Determine the protein concentration using a BCA protein assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Competition Radioligand Binding Assay

This protocol details the procedure for a competition binding assay to determine the Ki of this compound for the A3AR using the radioligand [¹²⁵I]AB-MECA.

Materials:

-

A3AR-containing cell membranes (prepared as above)

-

[¹²⁵I]AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

-

This compound

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4

-

Non-specific binding control: A high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA)

-

96-well microplates

-

Glass fiber filters (GF/C), presoaked in 0.3% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation counter and scintillation cocktail

Procedure:

-

On the day of the assay, thaw the membrane preparation and resuspend in ice-cold Binding Buffer.

-

Prepare serial dilutions of this compound in Binding Buffer.

-

In a 96-well plate, set up the following in a final volume of 250 µL:

-

Total Binding: 150 µL of membranes (e.g., 10-20 µg protein), 50 µL of [¹²⁵I]AB-MECA (at a concentration near its Kd, e.g., ~1.5 nM), and 50 µL of Binding Buffer.

-

Non-specific Binding (NSB): 150 µL of membranes, 50 µL of [¹²⁵I]AB-MECA, and 50 µL of the non-specific binding control (e.g., 10 µM NECA).

-

Competition: 150 µL of membranes, 50 µL of [¹²⁵I]AB-MECA, and 50 µL of the desired concentration of this compound.

-

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid vacuum filtration through the presoaked GF/C filters using a 96-well harvester.

-

Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Dry the filters for 30 minutes at 50°C.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

Caption: A3AR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for a competition radioligand binding assay.

References

- 1. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 2. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 3. m.youtube.com [m.youtube.com]

- 4. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MRS-1191 in cAMP Functional Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing MRS-1191, a potent and selective antagonist of the A3 adenosine receptor (A3AR), in cyclic AMP (cAMP) functional assays.

Introduction

This compound is a valuable pharmacological tool for studying the A3 adenosine receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes.[1][2] The A3AR is coupled to inhibitory G proteins (Gi/o), and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[3] this compound acts as a competitive antagonist at the A3AR, blocking the effects of agonists and thereby preventing the agonist-induced decrease in cAMP.[3] These characteristics make this compound an ideal compound for investigating A3AR signaling and for screening for novel A3AR modulators in drug discovery programs.

Mechanism of Action

The A3 adenosine receptor, upon activation by an agonist, couples to a Gi protein. This coupling leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. Consequently, intracellular cAMP levels decrease. This compound, by competitively binding to the A3AR, prevents agonist binding and the subsequent activation of the Gi protein. This blockade results in the attenuation of the agonist-induced decrease in cAMP levels.

Caption: Signaling pathway of the A3 adenosine receptor and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported binding affinity and functional potency of this compound for the human A3 adenosine receptor.

| Parameter | Value | Cell Line/System | Reference |

| Ki | 31.4 nM | HEK-293 cells expressing human A3 receptor | [1] |

| KB | 92 nM | Functional assay (adenylate cyclase inhibition) | [1][3] |

| IC50 | 120 nM | CHO cells | [1][4] |

Experimental Protocols

This section provides a detailed protocol for a cAMP functional assay to determine the antagonist activity of this compound at the A3 adenosine receptor. This protocol is based on established methods for measuring cAMP in response to GPCR activation and can be adapted for various cell lines expressing the A3AR.

Materials and Reagents

-

Cell Line: A suitable host cell line (e.g., HEK-293, CHO) stably or transiently expressing the human A3 adenosine receptor.

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM, MEM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) or Ro 20-1724 to prevent cAMP degradation.[5]

-

Adenylyl Cyclase Activator: Forskolin (used to stimulate cAMP production and measure the inhibitory effect of A3AR activation).

-

A3AR Agonist: A selective A3AR agonist such as Cl-IB-MECA (2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide).

-

This compound

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, ELISA).[6][7]

-

Multi-well plates: 96- or 384-well white, opaque plates suitable for the chosen assay kit.[7]

Experimental Workflow Diagram

Caption: General workflow for an this compound cAMP antagonist assay.

Detailed Protocol

This protocol is designed for a competitive antagonist assay format.

-

Cell Seeding:

-

The day before the assay, seed the A3AR-expressing cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Incubate the plates overnight at 37°C in a 5% CO2 incubator.[5]

-

-

Assay Preparation:

-

On the day of the assay, carefully remove the cell culture medium.

-

Wash the cells gently with an appropriate volume of pre-warmed assay buffer.

-

Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of a PDE inhibitor (e.g., 500 µM IBMX).

-

-

Antagonist Incubation:

-

Agonist and Forskolin Stimulation:

-

Prepare a solution of the A3AR agonist (e.g., Cl-IB-MECA) at a concentration that elicits a submaximal response (e.g., EC80) and a fixed concentration of forskolin (e.g., 10 µM) in assay buffer. The optimal concentrations of agonist and forskolin should be determined empirically in preliminary experiments.

-

Add this solution to all wells except for the basal control wells (which receive assay buffer with forskolin only).

-

The final concentration of the agonist should be sufficient to cause a significant inhibition of forskolin-stimulated cAMP production.

-

-

Incubation:

-

cAMP Detection:

-

Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding lysis and detection reagents to the wells.

-

-

Data Analysis:

-

The data (e.g., fluorescence, luminescence) is converted to cAMP concentrations using a standard curve.

-

The results are then plotted as the percentage of inhibition of the agonist-induced effect versus the log concentration of this compound.

-

An IC50 value for this compound can be determined by fitting the data to a sigmoidal dose-response curve using a suitable software package.

-

Conclusion

This compound is a well-characterized and selective antagonist of the A3 adenosine receptor. The provided protocols and data serve as a valuable resource for researchers utilizing this compound in cAMP functional assays to investigate A3AR pharmacology and to facilitate the discovery of new therapeutic agents targeting this receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. Pharmacological Characterization of Novel A3 Adenosine Receptor-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

Application Notes and Protocols for MRS-1191 as a Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS-1191 is a potent and selective antagonist of the A3 adenosine receptor (A3AR), with a Ki value of 31.4 nM for the human A3 receptor.[1][2][3] Structurally, this compound possesses a terminal alkyne group, rendering it a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This bioorthogonal reaction allows for the covalent ligation of this compound to a wide array of azide-modified molecules, including fluorescent probes, biotin tags, and drug delivery systems, with high efficiency and specificity.

These application notes provide an overview of the utility of this compound as a click chemistry reagent and offer detailed protocols for its use in bioorthogonal labeling applications.

Principle of Application

The core application of this compound as a click chemistry reagent lies in its ability to selectively label and study the A3 adenosine receptor. By utilizing the alkyne group on this compound, researchers can "click" on an azide-containing reporter molecule. This enables a variety of experimental approaches, including:

-

Visualization of A3AR: Conjugating this compound to a fluorescent dye via CuAAC allows for the imaging and localization of the receptor in cells and tissues.

-

Affinity-Based Protein Profiling: Attaching a biotin tag to this compound facilitates the enrichment and subsequent identification of the A3AR and its potential binding partners from complex biological lysates.

-

Targeted Drug Delivery: Linking this compound to a therapeutic agent can enable the targeted delivery of the agent to cells expressing the A3AR.

Data Presentation

| Parameter | Value | Species/System | Reference |

| This compound Biological Activity | |||

| Ki (A3AR) | 31.4 nM | Human | [1][2][3] |

| KB (A3AR) | 92 nM | Human | [1] |

| IC50 | 120 nM | CHO cells | [1][2][3] |

| Typical CuAAC Reaction Kinetics | |||

| Second-Order Rate Constant (k₂) | 10² - 10⁵ M⁻¹s⁻¹ | In vitro | [4] |

Signaling Pathway

This compound acts as an antagonist at the A3 adenosine receptor, a G protein-coupled receptor (GPCR). The binding of an agonist to A3AR typically leads to the inhibition of adenylyl cyclase through the Gi protein, resulting in decreased intracellular cAMP levels. As an antagonist, this compound blocks this signaling cascade.

References

Application Notes and Protocols: Site-Specific Protein Labeling with MRS-1191 via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the site-specific labeling of proteins with the adenosine A3 receptor antagonist, MRS-1191, utilizing click chemistry. This compound possesses a terminal alkyne group, making it a valuable tool for covalent labeling of its target protein when combined with a bioorthogonal azide handle. This protocol describes the methodology for introducing an azide-containing unnatural amino acid into the target protein, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. This approach enables researchers to covalently link this compound to its target, facilitating downstream applications such as target identification, validation, and visualization.

Introduction

The precise labeling of proteins with small molecules is a powerful technique in chemical biology and drug discovery. It allows for the investigation of drug-target engagement, elucidation of mechanisms of action, and the development of targeted therapeutics. Click chemistry, a set of bioorthogonal reactions, has emerged as a robust method for covalently linking molecules in complex biological systems.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, known for its high efficiency, specificity, and biocompatibility under aqueous conditions.[2][3][4]

This compound is a known antagonist of the adenosine A3 receptor (A3AR), a G protein-coupled receptor (GPCR) involved in various physiological processes.[5] The chemical structure of this compound includes a phenylethynyl group, which contains a terminal alkyne that can participate in click chemistry reactions. This intrinsic feature allows this compound to be used as a probe for labeling its target protein without the need for extensive chemical modification.

This application note details a comprehensive protocol for the site-specific incorporation of an azide-bearing unnatural amino acid into a target protein, followed by the covalent labeling with this compound via CuAAC.

Signaling Pathway of the Adenosine A3 Receptor

The adenosine A3 receptor (A3AR) is a G protein-coupled receptor that primarily couples to Gi and Gq proteins.[2][6] Upon activation, the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] A3AR activation can also stimulate the phospholipase C (PLC) pathway, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[7] Furthermore, A3AR signaling can modulate the activity of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the PI3K/Akt pathway, influencing cell survival and proliferation.[2][6]

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for labeling a target protein with this compound involves three main stages:

-

Target Protein Preparation: Site-specific incorporation of an azide-containing unnatural amino acid (e.g., p-azido-L-phenylalanine, AzF) into the protein of interest using genetic code expansion.

-

Click Chemistry Reaction: Covalent conjugation of the alkyne-containing this compound to the azide-modified protein via CuAAC.

-

Analysis: Detection and analysis of the labeled protein using methods such as in-gel fluorescence, western blotting, or mass spectrometry.

Caption: Experimental workflow for this compound labeling.

Materials and Reagents

| Reagent | Supplier | Purpose |

| Plasmid for target protein | - | Gene expression |

| Site-directed mutagenesis kit | e.g., Agilent | Introduction of amber codon |

| Plasmid for orthogonal tRNA/synthetase | e.g., Addgene | Unnatural amino acid incorporation |

| p-Azido-L-phenylalanine (AzF) | Various | Azide-containing amino acid |

| Mammalian cell line (e.g., HEK293T) | ATCC | Protein expression host |

| Cell culture media and supplements | Gibco, etc. | Cell growth |

| Transfection reagent | e.g., Lipofectamine | Plasmid delivery |

| Lysis buffer (e.g., RIPA) | Thermo Fisher | Protein extraction |

| Protease inhibitor cocktail | Roche, etc. | Prevent protein degradation |

| This compound | Santa Cruz Biotech, etc. | Alkyne-containing probe |

| Copper(II) sulfate (CuSO4) | Sigma-Aldrich | Click chemistry catalyst precursor |

| Sodium ascorbate | Sigma-Aldrich | Reducing agent for Cu(I) formation |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Sigma-Aldrich | Copper(I)-stabilizing ligand |

| SDS-PAGE gels and buffers | Bio-Rad, etc. | Protein separation |

| Fluorescent azide or alkyne (optional) | Various | For visualization |

| Primary and secondary antibodies | Cell Signaling, etc. | Western blotting |

Experimental Protocols

Site-Specific Incorporation of Azide into Target Protein

This protocol is adapted from methods for genetic code expansion.

-

Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired labeling site within the gene of your target protein using a suitable site-directed mutagenesis kit. The choice of site should ideally be on an exposed loop and not critical for protein folding or function.

-

Cell Culture and Transfection:

-

Plate mammalian cells (e.g., HEK293T) in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Co-transfect the cells with the plasmid containing your target gene with the amber codon and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for AzF.

-

-

Protein Expression with AzF:

-

24 hours post-transfection, replace the culture medium with fresh medium supplemented with 1 mM p-Azido-L-phenylalanine (AzF).

-

Incubate the cells for 48-72 hours to allow for expression of the azide-modified protein.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.[8]

-

Protein Labeling with this compound via CuAAC

This protocol is a generalized procedure for labeling cell lysates.[9]

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

Copper(II) Sulfate (CuSO4): 20 mM in water.

-

THPTA: 100 mM in water.

-

Sodium Ascorbate: 300 mM in water (prepare fresh).

-

-

Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order:

-

50 µL of cell lysate (containing 1-5 mg/mL of azide-modified protein).

-

90 µL of PBS buffer (pH 7.4).

-

2 µL of 10 mM this compound (final concentration ~130 µM).

-

10 µL of 100 mM THPTA solution.

-

10 µL of 20 mM CuSO4 solution.

-

10 µL of 300 mM sodium ascorbate solution to initiate the reaction.

-

-

Incubation:

-

Vortex the reaction mixture briefly.

-

Incubate at room temperature for 1-2 hours, protected from light.

-

-

Sample Preparation for Analysis: The labeled protein lysate is now ready for downstream analysis such as SDS-PAGE.

Data Presentation and Analysis

The efficiency of the labeling reaction can be assessed using various methods. Below is a table with representative data from a hypothetical labeling experiment.

| Sample | AzF | This compound | Cu(I) Catalyst | Labeling Signal (Arbitrary Units) | Notes |

| 1 | + | + | + | 100 | Complete reaction shows strong labeling. |

| 2 | - | + | + | < 5 | No labeling without the azide handle demonstrates specificity. |

| 3 | + | - | + | < 2 | No labeling without the alkyne probe. |

| 4 | + | + | - | < 5 | No labeling without the copper catalyst. |

| 5 (Competition) | + | + | + | 25 | Pre-incubation with excess unlabeled antagonist reduces labeling. |

Labeling signal could be quantified from in-gel fluorescence (if a fluorescent tag is used) or western blot band intensity.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no labeling | Inefficient unnatural amino acid incorporation. | Optimize transfection and expression conditions. Verify incorporation by mass spectrometry. |

| Inactive catalyst. | Prepare sodium ascorbate solution fresh. Ensure proper storage of reagents. | |

| Inaccessible azide or alkyne. | Choose a different labeling site on the protein. | |

| High background/non-specific labeling | High concentration of catalyst or probe. | Titrate the concentrations of this compound and copper. |

| Protein aggregation. | Include mild detergents in the reaction buffer. | |

| Protein degradation | Protease activity. | Ensure sufficient protease inhibitors are used throughout the protocol. |

Conclusion

The protocol described provides a robust framework for the site-specific covalent labeling of a target protein with the alkyne-containing antagonist, this compound. This method leverages the power of genetic code expansion and the efficiency of click chemistry to create a powerful tool for studying drug-target interactions. The ability to covalently attach this compound to its target opens up possibilities for detailed biochemical and cellular studies, including receptor trafficking, downstream signaling events, and target validation in complex biological samples.

References

- 1. Specific and quantitative labeling of biomolecules using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer biology and molecular genetics of A3 adenosine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. broadpharm.com [broadpharm.com]

Application Notes and Protocols: In Vivo Dosing of MRS-1191

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRS-1191 is a potent and selective antagonist of the human A3 adenosine receptor (A3AR). While it has been utilized in in vitro studies to probe the function of the A3AR, its application in in vivo mouse models of disease requires careful consideration due to significant species-dependent pharmacological differences. Evidence indicates that this compound exhibits low affinity and is largely inactive at the mouse A3AR.[1][2] This critical detail renders it unsuitable for systemic administration in mice to study the effects of A3AR antagonism.